

Application Note: Enantioselective Synthesis of (S)-(+)-4-Methyl-1-hexanol

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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434

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Abstract

This application note provides a detailed experimental protocol for the enantioselective synthesis of **(S)-(+)-4-Methyl-1-hexanol**. The synthetic route commences with the readily available chiral building block, (S)-2-methyl-1-butanol, and proceeds through a three-step sequence involving bromination, Grignard coupling, and hydroboration-oxidation. This methodology is designed for researchers and professionals in drug development and organic synthesis, offering a reliable procedure to obtain the target compound with high stereochemical fidelity. All quantitative data is summarized for clarity, and a detailed workflow is provided.

Introduction

(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol of interest in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry makes enantioselective synthesis crucial for its application in pharmaceutical and material sciences. The protocol outlined herein describes a robust and well-established pathway to this compound, ensuring high enantiomeric purity of the final product.

Overall Reaction Scheme

The synthesis is carried out in three main steps:

- **Bromination:** (S)-2-methyl-1-butanol is converted to (S)-1-bromo-2-methylbutane via an S_N2 reaction with phosphorus tribromide, which proceeds with an inversion of stereochemistry at

the chiral center.

- Grignard Coupling: The resulting alkyl bromide is used to form a Grignard reagent, which then undergoes a coupling reaction with allyl bromide to yield (S)-4-methyl-1-hexene.
- Hydroboration-Oxidation: The terminal alkene is then converted to the primary alcohol, **(S)-(+)4-Methyl-1-hexanol**, through a syn-addition of borane followed by oxidative workup. This reaction is highly regioselective for the anti-Markovnikov product.

Data Summary

The following table summarizes the key quantitative data for the synthesis of **(S)-(+)4-Methyl-1-hexanol**.

Parameter	Value	Reference
Starting Material	(S)-2-methyl-1-butanol	
Final Product	(S)-(+)4-Methyl-1-hexanol	
Molecular Formula	C7H16O	[1] [2]
Molecular Weight	116.20 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	171-173 °C	
Specific Rotation $[\alpha]D$	+8.6° (neat)	
Overall Yield	High (specific yields for each step are detailed in the protocol)	
Enantiomeric Excess (e.e.)	>98%	

Spectroscopic Data for **(S)-(+)4-Methyl-1-hexanol**:

Technique	Data
1H NMR (CDCl3)	δ 3.64 (t, $J=6.6$ Hz, 2H), 1.57 (m, 2H), 1.40 (m, 1H), 1.30-1.15 (m, 4H), 0.88 (d, $J=6.6$ Hz, 3H), 0.86 (t, $J=7.4$ Hz, 3H)
13C NMR (CDCl3)	δ 63.2, 39.1, 34.7, 30.0, 29.3, 19.2, 11.5
IR (neat, cm-1)	3330 (br, O-H), 2958, 2927, 2873 (C-H), 1465, 1378, 1058 (C-O)

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of (S)-1-Bromo-2-methylbutane

This reaction proceeds via an SN2 mechanism, with inversion of configuration.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add (S)-2-methyl-1-butanol (1.0 eq).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise to the stirred alcohol over 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Slowly pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-bromo-2-methylbutane.
- Purify the product by distillation.

Expected Yield: 80-90%

Step 2: Synthesis of (S)-4-Methyl-1-hexene

This step involves the formation of a Grignard reagent followed by coupling with allyl bromide.

[6][7][8]

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
- Add a small crystal of iodine to activate the magnesium.
- Add a solution of (S)-1-bromo-2-methylbutane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.
- Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes.
- Cool the Grignard reagent to 0 °C.
- Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

- After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by slowly adding saturated ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain (S)-4-methyl-1-hexene.

Expected Yield: 70-80%

Step 3: Synthesis of (S)-(+)-4-Methyl-1-hexanol

This final step is an anti-Markovnikov hydroboration-oxidation of the terminal alkene.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Procedure:

- In a dry, nitrogen-flushed round-bottom flask, dissolve (S)-4-methyl-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C.
- Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (0.4 eq) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2), keeping the temperature below 20 °C.
- Stir the mixture at room temperature for 1 hour.
- Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **(S)-(+)-4-Methyl-1-hexanol**.

Expected Yield: 85-95% Expected Enantiomeric Excess: >98%

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **(S)-(+)-4-Methyl-1-hexanol**.



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